
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide
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Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide Compounds with similar structures have been known to interact with various targets, leading to a broad range of biological activities .
Mode of Action
The specific mode of action of This compound It’s worth noting that compounds with similar structures have been shown to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with similar structures have been known to interact with various biochemical pathways .
Result of Action
The molecular and cellular effects of This compound Compounds with similar structures have been known to exhibit a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
It is known that indole compounds, which this compound is a derivative of, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the indole derivative .
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is plausible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is plausible that it could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide typically involves the reaction of 2-methylindole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the acylation process. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that compounds similar to 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including cervical (HeLa), breast (MCF7), and liver (HepG2) cancers. For instance, derivatives have been reported to induce apoptosis through caspase activation pathways, specifically caspase-3 and caspase-8 .
- Antimicrobial Properties : Preliminary studies suggest that similar indole derivatives possess significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential applications in treating infections.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which could be relevant for treating neurodegenerative diseases. Similar compounds have demonstrated inhibition of acetylcholinesterase, an enzyme linked to Alzheimer’s disease .
Case Study 1: Anticancer Evaluation
In a study evaluating novel N-substituted indole derivatives, several compounds were synthesized and tested for their cytotoxicity against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 10.56 μM against HepG2 cells, demonstrating significant anti-proliferative activity . The mechanism involved the induction of apoptosis via caspase activation, highlighting the therapeutic potential of indole derivatives.
Case Study 2: Antimicrobial Activity
A series of indole-based compounds were screened for antimicrobial efficacy against various bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 256 µg/mL against Staphylococcus aureus, suggesting their potential as effective antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-indole: A precursor in the synthesis of the compound.
N,N-bis(propan-2-yl)acetamide: Another related compound with similar structural features.
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is unique due to its specific combination of indole and acetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-bis(propan-2-yl)acetamide is a derivative of indole, a structure known for its diverse biological activities. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial domains.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O2. It features an indole ring, which is a common motif in many biologically active compounds. The presence of the acetamide group suggests potential interactions with biological targets, particularly in cancer therapy.
Antitumor Activity
Research indicates that derivatives of indole, including 2-(1H-indol-3-yl)-2-oxo-acetamides, exhibit significant antitumor properties. These compounds have shown effectiveness against various solid tumors, particularly colon and lung cancers. In a study evaluating the cytotoxic effects of similar compounds:
- Cell Lines Tested : HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), MKN-45 (gastric carcinoma).
- Method : MTT assay was employed to determine cell viability after treatment with the compound over 144 hours.
The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for further research into their mechanisms of action and therapeutic potential .
Antimicrobial Activity
The compound's biological activity extends to antimicrobial properties as well. Indole derivatives have been tested against various bacterial strains:
- Tested Bacteria : Staphylococcus aureus (including MRSA), Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Compounds related to this compound exhibited MIC values ranging from 20 µM to 70 µM against these pathogens, indicating moderate antibacterial activity .
Case Studies and Research Findings
Several studies have characterized the biological activity of indole derivatives, highlighting their pharmacological potential:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Data Summary
Biological Activity | Target | Methodology | Results |
---|---|---|---|
Antitumor | HT 29, PC 3, H 460M | MTT Assay | Significant cytotoxicity observed |
Antimicrobial | S. aureus, E. coli | MIC Testing | MIC values between 20–70 µM |
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-10(2)19(11(3)4)17(21)16(20)15-12(5)18-14-9-7-6-8-13(14)15/h6-11,18H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLUDTZPWFKGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.